2-(2-bromo-4-methoxyphenoxy)acetic acid
Description
Properties
CAS No. |
875816-50-5 |
|---|---|
Molecular Formula |
C9H9BrO4 |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported method involves the reaction of 2-bromo-4-methoxyphenol with methyl chloroacetate or chloroacetic acid under basic conditions. This nucleophilic substitution proceeds via deprotonation of the phenolic hydroxyl group, enabling attack on the chloroacetate electrophile to form the phenoxyacetic acid backbone.
Key reagents :
Temperature and Time
Yield Improvements
-
Solvent selection : DMF increases reaction efficiency compared to acetone, as noted in analogous syntheses of brominated phenoxyacetic acids.
-
Stoichiometry : A 1:1.2 molar ratio of phenol to chloroacetate maximizes conversion, with excess base (1.5–2 equivalents) critical for neutralizing HCl byproducts.
Table 1: Representative Yields for Nucleophilic Substitution
| Starting Material | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-4-methoxyphenol | K₂CO₃ | DMF | 80 | 85 |
| 2-Bromo-4-methoxyphenol | NaOH | Acetone | 60 | 72 |
Carboxylation and Functional Group Transformation Methods
Metal-Mediated Carboxylation
An alternative route adapts carboxylation strategies using carbon dioxide under high-pressure conditions. This method, inspired by syntheses of nitro-substituted phenylacetic acids, involves:
-
Generating a benzyl sodium intermediate via reaction of 2-bromo-4-methoxybromobenzene with metallic sodium.
Challenges :
Bromination of Preformed Phenoxyacetic Acids
Post-functionalization of 2-(4-methoxyphenoxy)acetic acid via electrophilic bromination offers a modular approach. However, regioselectivity issues arise, with bromination occurring preferentially at the ortho position relative to the methoxy group.
Optimized bromination :
-
Reagent : Tribromophosphorus (PBr₃) in toluene at reflux.
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
-
Nucleophilic substitution outperforms carboxylation in yield (85% vs. 70%) and scalability.
-
Bromination post-functionalization introduces complexity but avoids handling volatile bromine gas.
Table 2: Method Comparison
| Method | Pros | Cons |
|---|---|---|
| Nucleophilic substitution | High yield, mild conditions | Requires pure phenol starting material |
| Carboxylation | Avoids halogenated reagents | Low yield, high-pressure equipment |
| Post-bromination | Modular | Regioselectivity challenges |
Industrial Scalability Considerations
-
Cost : Chloroacetic acid derivatives are cost-effective compared to metal-mediated carboxylation reagents.
-
Safety : Tribromophosphorus demands careful handling due to corrosive and moisture-sensitive properties.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid moiety can be reduced to form alcohols or aldehydes
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-(2-bromo-4-methoxyphenoxy)acetic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and interact with receptor sites, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Differences
For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, the bromine’s meta position allows the methoxy group to remain coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid group tilts 78.15° from the ring plane . This geometry influences crystal packing and hydrogen-bonding motifs (e.g., R22(8) dimers) .
Synthetic Routes :
- The meta-bromo isomer (CAS 38692-72-7) is synthesized via regioselective bromination of 4-methoxyphenylacetic acid in acetic acid . Achieving ortho-bromo selectivity may require alternative directing groups or reaction conditions.
- More complex derivatives, such as benzofuran-containing analogs, are synthesized using multicomponent reactions involving acetovanillone and arylglyoxals .
Applications :
- The meta-bromo isomer is a key intermediate in Combretastatin A-4 (antimitotic agent) and Vancomycin-model systems .
- Para-bromo analogs (e.g., 2-(4-bromo-2-methoxyphenyl)acetic acid) are marketed for laboratory use but lack detailed pharmacological data .
Notes
Q & A
Q. What are the common synthetic routes for 2-(2-bromo-4-methoxyphenoxy)acetic acid, and how is regioselectivity achieved?
- Methodological Answer : The compound can be synthesized via regioselective bromination of 4-methoxyphenoxyacetic acid using bromine (Br₂) in acetic acid under controlled conditions. Key steps include:
- Dissolving 4-methoxyphenoxyacetic acid in glacial acetic acid.
- Slow addition of Br₂ in acetic acid (1:1 molar ratio) at 0–25°C to minimize side reactions.
- Stirring for 1–2 hours, followed by quenching with ice water to precipitate the product .
- Regioselectivity is influenced by the electron-donating methoxy group, which directs bromination to the ortho position. Confirmation requires NMR (¹H/¹³C) and X-ray crystallography to verify substituent positions .
Q. What spectroscopic methods are recommended for characterizing this compound, and what key features should be observed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons adjacent to bromine (H-3) show deshielding (δ ~7.5–7.8 ppm). Methoxy protons appear as a singlet (δ ~3.8 ppm), and the acetic acid CH₂ group resonates as a singlet (δ ~4.6 ppm) .
- ¹³C NMR : The carbonyl carbon (COOH) appears at δ ~170–175 ppm. The Br-substituted aromatic carbon (C-2) is downfield-shifted (δ ~125–130 ppm) .
- X-ray Diffraction : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a ≈ 12.5 Å, b ≈ 8.3 Å, c ≈ 9.0 Å, β ≈ 93.6°. Hydrogen-bonded dimers (R₂²(8) motif) confirm intermolecular interactions .
Q. How can crystallization be optimized to obtain high-quality crystals for X-ray diffraction?
- Methodological Answer :
- Use slow evaporation of a saturated solution in a 1:1 mixture of ethanol/water at 4°C.
- Add trace acetic acid (0.1% v/v) to stabilize the carboxylic acid dimerization.
- Monitor crystal growth under polarized light to ensure uniformity.
- Single-crystal X-ray analysis with SHELXTL or APEX2 software refines the structure, with absorption correction (e.g., SADABS) applied to mitigate data artifacts .
Advanced Research Questions
Q. How does the electronic nature of substituents influence the molecular geometry and intermolecular interactions in the solid state?
- Methodological Answer :
- Substituent Effects :
- The methoxy group (electron-donating) induces coplanarity with the aromatic ring (torsion angle < 2°), while the acetic acid group tilts ~78° relative to the ring due to steric and electronic effects .
- Bromine (electron-withdrawing) enlarges the adjacent C–C–C angle to ~121.5°, compared to 118.2° for methoxy-substituted carbons .
- Intermolecular Interactions : Centrosymmetric hydrogen-bonded dimers (O–H⋯O, ~2.65 Å) dominate the crystal packing. Weak C–H⋯O contacts further stabilize the lattice, as validated by Hirshfeld surface analysis .
Q. What strategies are effective in resolving data contradictions when determining hydrogen bonding motifs in crystal structures?
- Methodological Answer :
- Statistical Validation : Use FCF_filter to exclude outliers (e.g., reflections with I < 2σ(I)) and apply the Prince-Nicholson test to assess data consistency .
- Hydrogen Atom Placement : Constrain H-atom positions using SHELXTL’s riding model, with Uiso(H) = 1.2–1.5 × Ueq(parent atom). Refine anisotropic displacement parameters for non-H atoms .
- Comparative Analysis : Cross-reference with analogous structures (e.g., iodinated derivatives) to validate hydrogen-bonding patterns .
Q. How can computational methods be integrated with experimental data to predict reactivity in complex organic syntheses involving this compound?
- Methodological Answer :
- DFT Calculations : Optimize transition-state geometries (e.g., bromination or esterification) using Gaussian or ORCA. Compare computed NMR shifts with experimental data to validate intermediates .
- Retrosynthetic Planning : Tools like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases. For example, coupling this compound with amines via EDCI/HOBt-mediated amidation .
- Molecular Docking : Predict binding affinity in drug discovery contexts (e.g., Combretastatin analogs) using AutoDock Vina, guided by X-ray-derived conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
